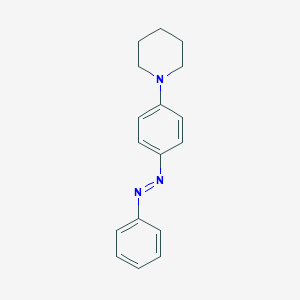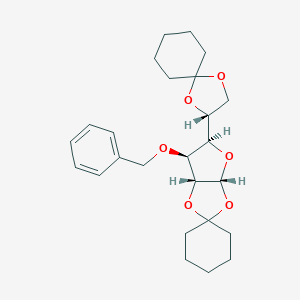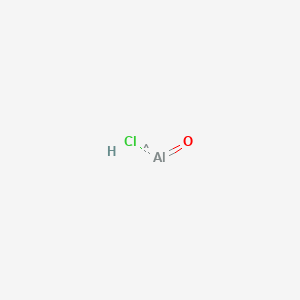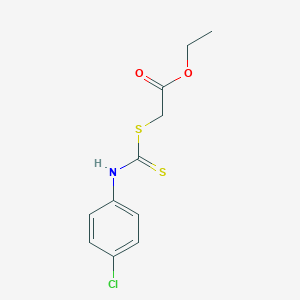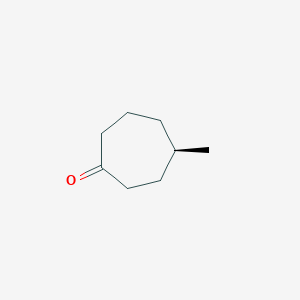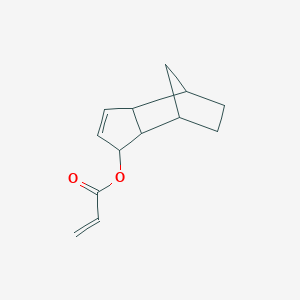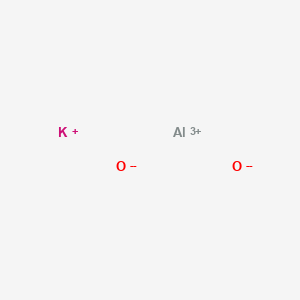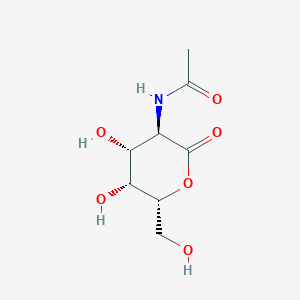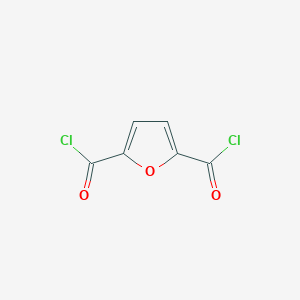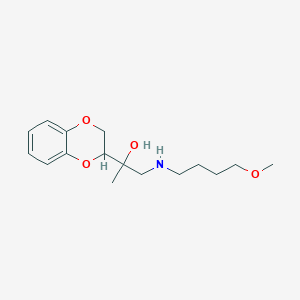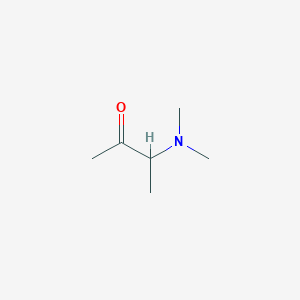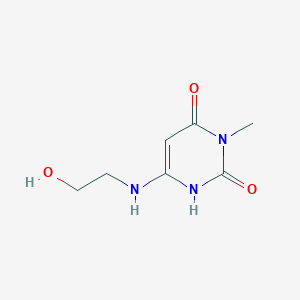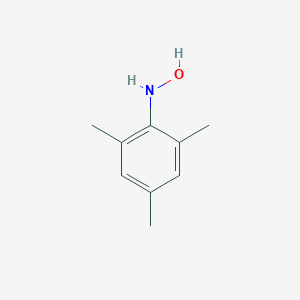
N-Mesitylhydroxylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Mesitylhydroxylamine is an organic compound with the molecular formula C9H13NO It is a derivative of 2,4,6-trimethylaniline, where a hydroxyl group is attached to the nitrogen atom
Wissenschaftliche Forschungsanwendungen
N-Mesitylhydroxylamine has several applications in scientific research:
Wirkmechanismus
Target of Action
N-Mesitylhydroxylamine, also known as N-Hydroxy-2,4,6-trimethylaniline, is a compound that has been studied in various chemical reactions
Mode of Action
It has been observed that N-Mesitylhydroxylamine can participate in N-heterocyclic carbene (NHC) catalyzed reactions . In these reactions, N-Mesitylhydroxylamine may interact with its targets, leading to changes in the chemical structure or state of the targets . More detailed studies are required to elucidate the exact mechanism of these interactions.
Biochemical Pathways
It is known that the compound can participate in NHC-catalyzed reactions , but the downstream effects of these reactions on biochemical pathways are not clear
Pharmacokinetics
The compound’s density is approximately 1.090±0.06 g/cm3 , and it has a boiling point of 248.9±50.0 °C These properties may influence its bioavailability
Result of Action
As a participant in NHC-catalyzed reactions
Action Environment
The action, efficacy, and stability of N-Mesitylhydroxylamine may be influenced by various environmental factors. For instance, the presence of ions and natural organic matter can influence the environmental and toxicological behavior of nanoparticles While N-Mesitylhydroxylamine is not a nanoparticle, similar principles may apply
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Mesitylhydroxylamine can be synthesized through the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction and subsequent hydroxylation. The nitration step involves treating mesitylene with a mixture of sulfuric acid and nitric acid to produce 2,4,6-trimethylnitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as iron powder or catalytic hydrogenation, to yield 2,4,6-trimethylaniline. Finally, the hydroxylation of 2,4,6-trimethylaniline can be achieved using hydroxylamine or other hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of N-Mesitylhydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nickel or palladium may be employed to enhance the efficiency of the reduction and hydroxylation steps .
Analyse Chemischer Reaktionen
Types of Reactions
N-Mesitylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to 2,4,6-trimethylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, catalytic hydrogenation, or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: 2,4,6-trimethylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylaniline: The parent compound without the hydroxyl group.
2,4,6-Trimethylphenol: A similar compound with a hydroxyl group attached to the aromatic ring instead of the nitrogen atom.
N-Hydroxy-2,4,6-trimethylphenylamine: A closely related compound with similar structural features.
Uniqueness
N-Mesitylhydroxylamine is unique due to the presence of both the hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Eigenschaften
IUPAC Name |
N-(2,4,6-trimethylphenyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5,10-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYAPTBVXHEXOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543311 |
Source


|
| Record name | N-Hydroxy-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14353-69-6 |
Source


|
| Record name | N-Hydroxy-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
